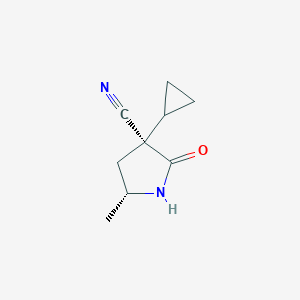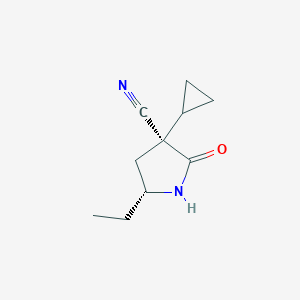
2-Bromo-4-chloro-6-fluoronitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-chloro-6-fluoronitrobenzene is C6H2BrClFNO2 . The exact mass is 218.933105 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220 , a boiling point of 36-37°C , and a melting point of 87°C . The compound is a solid-fused form .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The synthesis and application of halogenated nitrobenzene derivatives, including compounds like 2-Bromo-4-chloro-6-fluoronitrobenzene, are pivotal in the development of pharmaceuticals and agrochemicals. These compounds serve as intermediates in the synthesis of complex molecules due to their reactivity and the ability to undergo various chemical transformations. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, illustrates the importance of halogenated intermediates in drug development (Qiu et al., 2009). Similarly, the nucleophilic aromatic substitution of the nitro-group is a fundamental reaction in organic chemistry, providing a pathway to synthesize various aromatic compounds, including those containing bromo, chloro, and fluoro substituents (Pietra & Vitali, 1972).
Materials Science and Engineering
In materials science, halogenated compounds play a significant role in the development of novel materials with unique properties. For example, the study of fluorinated liquid crystals reveals the impact of fluoro substituents on liquid crystalline materials, which are used in display technologies and other applications. The fluoro group, similar to other halogens, can significantly alter the physical properties of materials, making them suitable for specific applications (Hird, 2007).
Environmental Studies
Halogenated compounds, including those with bromo, chloro, and fluoro substituents, are of interest in environmental studies due to their persistence and potential toxicity. Studies on brominated flame retardants and the formation of dioxins and furans in fires and combustion highlight the environmental impact of halogenated organic compounds. These studies are crucial for understanding the fate of these chemicals in the environment and assessing their health risks (Zhang, Buekens, & Li, 2016). Additionally, research on the toxicity and environmental behavior of brominated dioxins emphasizes the need for careful consideration of the use and disposal of halogenated compounds (Piskorska-Pliszczynska & Maszewski, 2014).
Safety and Hazards
2-Bromo-4-chloro-6-fluoronitrobenzene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and dna, depending on its specific structure and functional groups .
Mode of Action
Nitrobenzene derivatives can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . They can also participate in nucleophilic aromatic substitution reactions .
Pharmacokinetics
Factors such as its molecular weight (25444 ), and its physical form (solid ) could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at room temperature . Moreover, it should be handled carefully as it is classified as harmful, with hazard statements indicating potential harm if swallowed, inhaled, or in contact with skin .
Propiedades
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMKHUHHQSGWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)






![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)